N–O Bond Dissociation Energy vs. TMAO
Triethylamine N-oxide possesses a measurably stronger N–O bond compared to trimethylamine N-oxide, with a calculated bond dissociation energy (BDE) of 59.0 ± 0.8 kcal/mol versus 56.7 ± 0.9 kcal/mol for TMAO [1]. This difference of 2.3 kcal/mol reflects the inductive electron-donating effect of the larger ethyl substituents, which modestly stabilizes the N⁺–O⁻ dipole relative to the methyl analog. The BDE values were computed using CBS-QB3, CBS-APNO, and G4 composite methods alongside M06-2X/6-311+G(3df,2p) DFT, all benchmarked against an experimental BDE of 63.3 ± 0.5 kcal/mol for pyridine-N-oxide [1].
TMAO: 56.7 ± 0.9 kcal/mol
Δ = 2.3 kcal/mol higher
| Evidence Dimension | N–O Bond Dissociation Energy (BDE) |
|---|---|
| Target Compound Data | 59.0 ± 0.8 kcal/mol |
| Comparator Or Baseline | Trimethylamine N-oxide (TMAO): 56.7 ± 0.9 kcal/mol; Pyridine N-oxide: 63.3 ± 0.5 kcal/mol |
| Quantified Difference | 2.3 kcal/mol higher than TMAO; 4.3 kcal/mol lower than pyridine N-oxide |
| Conditions | Computational: CBS-QB3, CBS-APNO, G4 composite methods; M06-2X/6-311+G(3df,2p) DFT; benchmarked against experimental data |
Why This Matters
Higher BDE indicates slightly greater resistance to thermal N–O bond cleavage, which may influence shelf stability under ambient storage and decomposition threshold during reactions requiring oxygen-atom transfer.
- [1] Bach, R. D., Schlegel, H. B. (2021). The Bond Dissociation Energy of the N–O Bond. The Journal of Physical Chemistry A, 125(23), 5014-5025. DOI: 10.1021/acs.jpca.1c02753. View Source
